![molecular formula C16H14N4O B5824232 1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B5824232.png)
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that is commonly referred to as MPPT. It is a triazol derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. MPPT has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of MPPT is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, MPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. MPPT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, inhibit the proliferation of cancer cells, and exhibit anti-inflammatory effects. Additionally, MPPT has been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPPT in lab experiments is its wide range of biological activities. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile compound for studying various biological processes. Additionally, MPPT is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments. However, one of the limitations of using MPPT is its potential toxicity. While the compound has been found to be relatively safe in vitro, its toxicity in vivo has not been fully evaluated.
Future Directions
There are several future directions for research on MPPT. One area of interest is the development of novel derivatives of MPPT with enhanced biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPPT and its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of MPPT are needed to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of MPPT involves the reaction of 4-methylbenzoylhydrazine and phenyl isothiocyanate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazol ring. The final product is obtained by purification through recrystallization.
Scientific Research Applications
MPPT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. MPPT has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MPPT has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-7-9-13(10-8-11)15(21)20-16(17)18-14(19-20)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTMZDBZUWTLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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